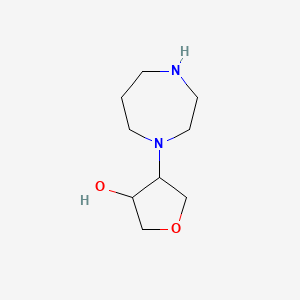

4-(1,4-Diazepan-1-yl)oxolan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLCKZIESCBVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(1,4-Diazepan-1-yl)oxolan-3-ol

Abstract:

This technical guide serves to consolidate the available chemical and physical data for the compound identified as 4-(1,4-Diazepan-1-yl)oxolan-3-ol. Extensive database searches have revealed that the most specific and commercially available form of this compound is the dihydrochloride salt of its (3R,4S) stereoisomer, namely (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride. This document outlines the known properties of this compound. However, it is critical to note that detailed experimental protocols for its synthesis and comprehensive data on its biological activity are not extensively available in publicly accessible scientific literature or patent databases as of the date of this publication. The content herein is therefore presented to provide a foundational understanding for researchers, scientists, and drug development professionals, while also highlighting the current gaps in knowledge regarding this specific chemical entity.

Chemical Identity and Properties

The compound of interest, this compound, is a heterocyclic molecule incorporating both a 1,4-diazepane ring and a tetrahydrofuran (oxolane) ring. The most concretely identified form is the (3R,4S) stereoisomer, available as a dihydrochloride salt.

Table 1: Chemical Identifiers and Properties of (3R,4S)-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol Dihydrochloride

| Property | Value | Source |

| Chemical Name | (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride | CymitQuimica |

| CAS Number | 1609403-33-9 | CymitQuimica[1] |

| Molecular Formula | C₉H₁₈N₂O₂ · 2HCl | |

| Molecular Weight | 259.17 g/mol | CymitQuimica[1] |

| InChI Key | GHVHHLANWDFGPX-CDEWPDHBSA-N | CymitQuimica |

| Purity | ≥95.0% | CymitQuimica |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (3R,4S)-4-(1,4-diazepan-1-yl)tetrahydro-3-furanol dihydrochloride is not described in the currently available scientific literature. However, the synthesis would logically involve the coupling of a 1,4-diazepane synthon with a suitable oxolane-based precursor.

A potential, though unverified, synthetic approach could be conceptualized as a nucleophilic substitution reaction. This would likely involve the reaction of 1,4-diazepane with a protected 3-hydroxy-4-sulfonyloxytetrahydrofuran or a related electrophilic species, followed by deprotection.

Logical Relationship Diagram: Conceptual Synthetic Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of this compound or its salts. While the 1,4-diazepane moiety is a common scaffold in various biologically active compounds, including those with central nervous system activity, any potential therapeutic application of this specific molecule remains uninvestigated and unreported in the scientific literature.

Consequently, there are no known signaling pathways associated with this compound. For researchers interested in its potential biological effects, a logical starting point would be to screen the compound against a panel of common drug targets, particularly those associated with the 1,4-diazepane pharmacophore.

Experimental Workflow Diagram: Hypothetical Biological Screening

Caption: A hypothetical workflow for the initial biological evaluation of the title compound.

Conclusion and Future Directions

This compound, and specifically its (3R,4S)-dihydrochloride salt, represents a chemical entity with a defined structure but limited characterization in the public scientific domain. This guide provides the foundational information that is currently available.

Future research efforts should be directed towards:

-

The development and publication of a detailed and reproducible synthetic protocol.

-

Comprehensive characterization of its physicochemical properties.

-

Broad-spectrum screening to elucidate any potential biological activities and to identify its molecular targets.

The availability of this compound from chemical suppliers offers an opportunity for the research community to explore its potential and fill the existing knowledge gaps.

References

An In-depth Technical Guide to the Synthesis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the novel compound 4-(1,4-diazepan-1-yl)oxolan-3-ol. Due to the absence of a directly published synthesis for this specific molecule, this document presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed pathway involves the synthesis of a key intermediate, 3,4-epoxyoxolane, followed by its nucleophilic ring-opening with a mono-protected 1,4-diazepane, and subsequent deprotection. This guide provides detailed, hypothetical experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic logic to aid researchers in the potential synthesis of this and structurally related compounds.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The target molecule, this compound, incorporates two key pharmacophores: the oxolane (tetrahydrofuran) ring, a common scaffold in numerous biologically active molecules, and the 1,4-diazepane (homopiperazine) moiety, which is a privileged structure in central nervous system (CNS) active agents. The combination of these two rings suggests potential for this compound to exhibit interesting pharmacological properties. This guide provides a comprehensive, albeit theoretical, blueprint for its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-stage process, as illustrated in the pathway diagram below. The strategy hinges on the formation of a 3,4-epoxyoxolane intermediate, which is then subjected to a regioselective ring-opening reaction with a suitable protected amine.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the chemical literature and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of 3-Hydroxyoxolane

This procedure is adapted from the known cyclization of 1,2,4-butanetriol.

-

Reaction: 1,2,4-Butanetriol is subjected to acid-catalyzed dehydration and cyclization to yield 3-hydroxyoxolane.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2,4-butanetriol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to 180-200 °C with vigorous stirring.

-

Collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to afford 3-hydroxyoxolane as a colorless oil.

-

Step 2: Synthesis of 3,4-Epoxyoxolane

This two-step procedure involves tosylation of the less-hindered primary hydroxyl of a suitable precursor followed by base-mediated intramolecular cyclization. For the purpose of this guide, we will assume a hypothetical starting material of 1,3,4-butanetriol to illustrate the principle. A more practical approach might involve the epoxidation of 2,5-dihydrofuran.

-

Reaction: Conversion of a suitable diol precursor to the corresponding epoxide.

-

Procedure (from a hypothetical diol):

-

Tosylation: Dissolve the diol (e.g., a protected 1,3,4-triol) (1.0 eq) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 4-6 hours. Quench the reaction with cold water and extract with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated in vacuo.

-

Epoxidation: Dissolve the resulting tosylate in anhydrous THF and cool to 0 °C. Add sodium hydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude 3,4-epoxyoxolane. Further purification may be achieved by careful vacuum distillation.

-

Step 3: Synthesis of N-Boc-1,4-diazepane

This protocol describes the mono-protection of 1,4-diazepane (homopiperazine).

-

Reaction: Selective mono-tert-butyloxycarbonyl (Boc) protection of 1,4-diazepane.

-

Procedure:

-

Dissolve 1,4-diazepane (2.0 eq) in dichloromethane (DCM).

-

To this solution, add triethylamine (1.1 eq).

-

Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

-

Add the Boc₂O solution dropwise to the stirred solution of 1,4-diazepane at 0 °C over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, gradient elution with DCM/MeOH) to yield N-Boc-1,4-diazepane.

-

Step 4: Synthesis of 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol

This step involves the key nucleophilic ring-opening of the epoxide.

-

Reaction: Nucleophilic attack of N-Boc-1,4-diazepane on 3,4-epoxyoxolane.

-

Procedure:

-

In a sealed tube, dissolve 3,4-epoxyoxolane (1.0 eq) and N-Boc-1,4-diazepane (1.2 eq) in ethanol.

-

Heat the mixture to 80 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford the Boc-protected final product.

-

Step 5: Synthesis of this compound (Final Product)

This is the final deprotection step.

-

Reaction: Removal of the Boc protecting group under acidic conditions.

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM.

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH.

-

Extract the aqueous layer with DCM or a mixture of chloroform and isopropanol.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography if necessary.

-

Quantitative Data Summary

The following table summarizes the expected, though hypothetical, quantitative data for the synthesis pathway. These values are based on typical yields and purities for analogous reactions reported in the literature.

| Step | Product Name | Starting Material(s) | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |

| 1 | 3-Hydroxyoxolane | 1,2,4-Butanetriol | 88.11 | 70-85 | >95 (by GC) |

| 2 | 3,4-Epoxyoxolane | 3-Hydroxyoxolane derivative | 86.09 | 60-75 (over 2 steps) | >95 (by GC) |

| 3 | N-Boc-1,4-diazepane | 1,4-Diazepane, Boc₂O | 200.28 | 50-70 | >98 (by LC-MS) |

| 4 | 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol | 3,4-Epoxyoxolane, N-Boc-1,4-diazepane | 286.37 | 65-80 | >97 (by LC-MS) |

| 5 | This compound | 4-(4-Boc-1,4-diazepan-1-yl)oxolan-3-ol | 186.26 | 85-95 | >98 (by LC-MS) |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

A Technical Guide to the Spectroscopic Characterization of 4-(1,4-Diazepan-1-yl)oxolan-3-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel organic molecule containing a saturated five-membered oxolane (tetrahydrofuran) ring, a hydroxyl group, and a seven-membered 1,4-diazepane ring. The structural elucidation of such a molecule is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the standard experimental protocols for acquiring these data and presents the expected spectral characteristics in a tabulated format.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structural fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 1.5 - 4.0 | Broad Singlet | - |

| H-3 (CH-OH) | 3.8 - 4.2 | Multiplet | - |

| H-4 (CH-N) | 2.8 - 3.2 | Multiplet | - |

| Oxolane CH₂ | 3.5 - 3.9 | Multiplet | - |

| Diazepane CH₂ (adjacent to NH) | 2.7 - 3.1 | Multiplet | - |

| Diazepane CH₂ (adjacent to N) | 2.5 - 2.9 | Multiplet | - |

| Diazepane CH₂ (central) | 1.7 - 2.1 | Multiplet | - |

| NH | 1.0 - 3.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (C-OH) | 65 - 75 |

| C-4 (C-N) | 60 - 70 |

| Oxolane C-2, C-5 | 68 - 78 |

| Diazepane C (adjacent to NH) | 45 - 55 |

| Diazepane C (adjacent to N) | 50 - 60 |

| Diazepane C (central) | 25 - 35 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | H-bonded stretching |

| N-H (Amine) | 3300 - 3500 | Medium, Sharp | Stretching |

| C-H (Alkane) | 2850 - 3000 | Medium to Strong | Stretching |

| C-O (Alcohol) | 1050 - 1200 | Strong | Stretching |

| C-N (Amine) | 1000 - 1250 | Medium | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 187.1447 | Molecular ion (positive ion mode, ESI) |

| [M]⁺˙ | 186.1368 | Molecular ion (EI) |

Predicted fragmentation patterns would likely involve the loss of the hydroxyl group, cleavage of the oxolane ring, and fragmentation of the diazepane ring.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of the purified solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3]

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity. If solids are present, the solution should be filtered.[3]

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Spectra are typically acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[4]

-

-

¹³C NMR:

-

Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is recorded first.[5]

-

The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

A dilute solution of the sample is prepared (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

-

The solution is then further diluted to the low µg/mL or ng/mL range.

-

A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.[6]

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The sample solution is infused into the ESI source.

-

The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion and any fragment ions.

-

For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Therapeutic Potential of 4-(1,4-Diazepan-1-yl)oxolan-3-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 4-(1,4-diazepan-1-yl)oxolan-3-ol derivatives is not extensively available in current scientific literature. This guide provides a comprehensive overview based on the well-documented activities of structurally related compounds featuring the core 1,4-diazepane scaffold. The insights presented herein are intended to inform research and development efforts by highlighting the likely therapeutic targets and biological activities of this novel chemical series.

Introduction

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. When coupled with an oxolan-3-ol (tetrahydrofuran-3-ol) substituent, the resulting derivatives present a unique chemical architecture with the potential for novel pharmacological profiles. The hydroxyl group on the oxolane ring can form critical hydrogen bonds with target proteins, enhancing binding affinity and selectivity, while the diazepane ring provides a flexible yet constrained backbone for optimal spatial arrangement of pharmacophoric features. This guide explores the probable biological activities of this compound derivatives by examining the established pharmacology of analogous 1,4-diazepane-containing compounds, with a focus on their roles as Neurokinin-1 (NK1) and Muscarinic M3 receptor antagonists.

Core Biological Activities and Quantitative Data

Based on the analysis of structurally similar compounds, the this compound scaffold is predicted to exhibit antagonistic activity at G-protein coupled receptors (GPCRs), most notably the Neurokinin-1 (NK1) and Muscarinic M3 receptors.

Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, emesis, and mood disorders.[1] Antagonists of the NK1 receptor have therapeutic applications as antiemetics and are being investigated for other neurological conditions.

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |

| Analog 1 | Aryl-[2][3]diazepane urea | CXCR3 | Calcium Mobilization | ~60 | [4] |

| Aprepitant | Morpholine derivative (NK1 Antagonist) | NK1 Receptor | Receptor Binding | - | [1] |

Note: Data for direct this compound derivatives is not available. The table presents data for a 1,4-diazepane-containing CXCR3 antagonist to illustrate the potency achievable with this scaffold and references a well-known NK1 antagonist for context.

Muscarinic M3 Receptor Antagonism

The Muscarinic M3 receptor is a key regulator of smooth muscle contraction, glandular secretion, and other parasympathetic functions. M3 antagonists are used in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder.

| Compound ID | Structure | Target | Assay Type | Ki (nM) | Reference |

| Analog 2 | N,N-disubstituted 4-amino-1-benzylpiperidine | M3 Receptor | Radioligand Binding | 1 | [5] |

| Analog 3 | N,N-disubstituted 4-amino-1-benzylpiperidine | M2 Receptor | Radioligand Binding | 3-40 fold lower affinity than M3 | [5] |

Note: Data for direct this compound derivatives is not available. The table presents data for piperidine-based M3 antagonists to highlight the potential for high-affinity binding in related heterocyclic systems.

Experimental Protocols

Neurokinin-1 (NK1) Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the NK1 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably transfected with the human NK1 receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and selection antibiotics.[4]

-

Membrane Preparation: Cells are harvested, washed with PBS, and lysed by homogenization in a cold buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

-

Binding Assay:

-

Cell membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Aprepitant) and varying concentrations of the test compound.

-

The incubation is carried out at room temperature for a specified period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 antagonist.

-

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding data.

Muscarinic M3 Receptor Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of test compounds at the M3 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHRM3) are plated in 96-well plates and grown overnight.[6]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.[6]

-

Compound Incubation: The dye solution is removed, and the cells are incubated with varying concentrations of the test compound (antagonist) for a predetermined time.

-

Agonist Stimulation: A known M3 receptor agonist (e.g., carbachol) is added to the wells to stimulate calcium release.

-

Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FlexStation 3).[6]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and IC50 values are determined.

Signaling Pathways

Neurokinin-1 (NK1) Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway.[1]

Muscarinic M3 Receptor Signaling Pathway

The Muscarinic M3 receptor also signals through the Gq/11 pathway, leading to smooth muscle contraction and glandular secretion.[2][3]

The Role of the Oxolan-3-ol Moiety

The tetrahydrofuran (oxolane) ring is a common motif in natural products and FDA-approved drugs.[7] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability. The hydroxyl group at the 3-position of the oxolane ring is of particular importance. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the amino acid residues in the binding pockets of target proteins. This can lead to increased potency and selectivity. Furthermore, the stereochemistry of the hydroxyl group can be crucial for achieving the correct orientation within the binding site for optimal interaction.

Conclusion

While direct experimental data on this compound derivatives is currently lacking, the analysis of structurally related compounds strongly suggests that this class of molecules holds significant promise as antagonists of the NK1 and M3 receptors. The 1,4-diazepane scaffold provides a robust platform for developing potent and selective ligands, and the oxolan-3-ol moiety offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds. Further synthesis and biological evaluation of this novel chemical series are warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring the pharmacology of these intriguing molecules.

References

- 1. 7tmantibodies.com [7tmantibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 7. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Methodological Whitepaper

Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no specific in vitro studies for the compound 4-(1,4-Diazepan-1-yl)oxolan-3-ol. The following technical guide is a synthesized framework based on established methodologies for analogous heterocyclic compounds, including those with diazepane and oxolane moieties. This document is intended to provide researchers, scientists, and drug development professionals with a robust template for the potential in vitro evaluation of this and similar molecules.

Introduction

The 1,4-diazepane and oxolane ring systems are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. Compounds incorporating these moieties have been investigated for a range of therapeutic applications. This guide outlines a prospective series of in vitro experiments to characterize the biological activity of this compound, focusing on potential antimicrobial and receptor-binding activities, which are common areas of investigation for such heterocyclic compounds.

Hypothetical Data Summary

The following tables represent plausible quantitative data that could be generated from the in vitro assays described in this guide.

Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Candida albicans | Fungal | 128 |

| Aspergillus niger | Fungal | >256 |

Table 2: Receptor Binding Affinity (Ki)

| Receptor Target | Radioligand | Ki (nM) |

| GABAA Receptor | [3H]Muscimol | 85 |

| Serotonin 5-HT2A Receptor | [3H]Ketanserin | 150 |

| Dopamine D2 Receptor | [3H]Spiperone | >1000 |

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

Bacterial strains (S. aureus, E. coli) are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C.

-

Fungal strains (C. albicans, A. niger) are cultured in Sabouraud Dextrose Broth (SDB) at 30°C for 24-48 hours.

-

The cultures are diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions are prepared in the appropriate broth (MHB or SDB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Each well containing the compound dilution is inoculated with the prepared microbial suspension.

-

Positive control (microbes in broth) and negative control (broth only) wells are included.

-

The plates are incubated at the appropriate temperature for 18-24 hours for bacteria and 48-72 hours for fungi.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Receptor Binding Assays

Objective: To assess the binding affinity of this compound to specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Methodology: Radioligand Binding Assay

-

Membrane Preparation:

-

Cell lines overexpressing the target receptor (e.g., GABAA, 5-HT2A, D2) are cultured and harvested.

-

The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane preparations are stored at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [3H]Muscimol for GABAA) and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound acting as a positive allosteric modulator (PAM) at the GABAA receptor, a plausible mechanism for a diazepane-containing molecule.

Caption: Hypothetical GABAA receptor modulation by this compound.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the general workflow for the radioligand receptor binding assay described above.

Caption: General workflow for a competitive radioligand binding assay.

Potential Therapeutic Applications of the 4-(1,4-Diazepan-1-yl)oxolan-3-ol Scaffold: A Prospective Analysis

Disclaimer: A comprehensive search of the scientific literature and chemical databases did not yield any specific information on the compound "4-(1,4-Diazepan-1-yl)oxolan-3-ol." Therefore, this document provides a prospective analysis of its potential therapeutic targets based on the known biological activities of its core chemical moieties: the 1,4-diazepane ring and the oxolan-3-ol (tetrahydrofuran-3-ol) group. The information presented herein is based on structurally related compounds and should be considered hypothetical until validated by experimental studies on the specific molecule.

Introduction

The chemical structure of this compound combines two key heterocyclic systems: a saturated seven-membered 1,4-diazepane ring and a substituted tetrahydrofuran ring (oxolan-3-ol). The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile backbone for designing ligands for a wide array of biological targets.[1][2] The oxolan-3-ol moiety, on the other hand, can serve as a polar pharmacophore and a potential bioisostere for other functional groups, influencing the physicochemical properties of a molecule, such as solubility and brain penetration.[3][4] This in-depth guide will explore the potential therapeutic targets of this compound by examining the established pharmacology of compounds containing the 1,4-diazepane ring system.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of various 1,4-diazepane derivatives, the following therapeutic areas and molecular targets are proposed as potentially relevant for this compound.

Central Nervous System (CNS) Disorders

The 1,4-diazepane nucleus is a common feature in many centrally acting agents. Its derivatives have shown promise in treating a range of neurological and psychiatric conditions.

-

Anxiolytic and Anticonvulsant Activity: The most well-known class of drugs containing a diazepine ring are the benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[5][6] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][7][8]

-

Antipsychotic Activity: Certain 1,4-diazepine derivatives have been investigated for their antipsychotic potential.[1][9]

-

Neurodegenerative Diseases:

-

Sigma Receptors (σR): Novel 1,4-diazepane-based ligands have been synthesized as high-affinity sigma receptor ligands.[10][11] These receptors are implicated in a variety of CNS functions, and their modulation may offer therapeutic benefits in neurodegenerative disorders, amnesia, and psychosis.[10]

-

Amyloid Beta (Aβ) Aggregation Inhibition: Recent research has explored 1,4-diazepane derivatives as inhibitors of Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[12] These compounds have demonstrated neuroprotective potential and the ability to rescue cells from Aβ-induced cytotoxicity.[12]

-

Thrombosis and Cardiovascular Diseases

-

Factor Xa (fXa) Inhibition: A series of novel 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[13] Inhibition of fXa is a validated strategy for the prevention and treatment of thrombosis.

Cancer

-

Anticancer Activity: The 1,4-diazepine scaffold has been incorporated into molecules with demonstrated anticancer properties.[1][2][14] Some benzodiazepines have also been found to exhibit anti-proliferative effects.[14]

Inflammatory and Immune Disorders

-

Cannabinoid Receptor 2 (CB2) Agonism: A class of 1,4-diazepane compounds has been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[15][16] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.

Infectious Diseases

-

Antibacterial and Antifungal Activity: Various 1,4-diazepine derivatives have been reported to possess antibacterial and antifungal properties.[1][2][9]

Data Presentation: Summary of Potential Activities of the 1,4-Diazepane Scaffold

| Therapeutic Area | Potential Molecular Target(s) | Reported Activities of Derivatives |

| Central Nervous System | GABA-A Receptors | Anxiolytic, Anticonvulsant, Sedative[5][7][8] |

| Sigma Receptors (σ1 and σ2) | Antipsychotic, Antiamnesic, Neuroprotective[10][11] | |

| Amyloid Beta (Aβ) | Inhibition of Aβ aggregation[12] | |

| Cardiovascular | Factor Xa (fXa) | Anticoagulant, Antithrombotic[13] |

| Oncology | Various (often undefined) | Anticancer, Cytotoxic[1][2][14] |

| Inflammation/Pain | Cannabinoid Receptor 2 (CB2) | Anti-inflammatory, Analgesic[15][16] |

| Infectious Diseases | Bacterial/Fungal targets | Antibacterial, Antifungal[1][2][9] |

Experimental Protocols

As there is no published research on this compound, detailed experimental protocols for this specific compound are not available. However, based on the potential targets identified, a hypothetical screening cascade would involve the following methodologies:

In Vitro Target-Based Assays

-

Receptor Binding Assays: To determine the affinity of the compound for specific receptors like GABA-A, sigma receptors, and cannabinoid receptors. This is typically done using radioligand binding assays with cell membranes expressing the target receptor.

-

Enzyme Inhibition Assays: To assess the inhibitory activity against enzymes such as Factor Xa. This would involve a chromogenic or fluorogenic substrate assay to measure the rate of enzyme activity in the presence and absence of the test compound.

-

Aβ Aggregation Assays: To evaluate the ability of the compound to inhibit the aggregation of amyloid-beta peptides. A common method is the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.

Cell-Based Assays

-

Cytotoxicity Assays: To determine the toxicity of the compound in relevant cell lines (e.g., neuronal cells, cancer cell lines). The MTT or MTS assay is a standard method for this purpose.

-

Neuroprotection Assays: To assess the ability of the compound to protect neuronal cells from insults, such as Aβ-induced toxicity or oxidative stress.

-

Anticoagulant Activity Assays: To measure the effect of the compound on blood clotting time in plasma, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays.

In Vivo Models

-

Animal Models of Anxiety and Epilepsy: To evaluate the anxiolytic and anticonvulsant effects of the compound.

-

Animal Models of Thrombosis: To assess the antithrombotic efficacy in vivo.

-

Animal Models of Neurodegenerative Diseases: To study the effects on cognitive deficits and pathology in models of Alzheimer's disease.

Mandatory Visualizations

Caption: Potential therapeutic pathways of a this compound based scaffold.

Caption: A hypothetical experimental workflow for drug discovery.

Conclusion

While there is no direct experimental evidence for the therapeutic targets of this compound, the extensive research on the 1,4-diazepane scaffold provides a strong foundation for predicting its potential biological activities. The versatility of this core structure suggests that the compound could be active in multiple therapeutic areas, most notably in CNS disorders, cardiovascular diseases, and inflammation. The presence of the oxolan-3-ol moiety may further influence its pharmacokinetic properties, potentially enhancing its suitability for CNS applications. Further synthetic and biological evaluation of this compound is warranted to elucidate its specific pharmacological profile and therapeutic potential.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diazepam - Wikipedia [en.wikipedia.org]

- 6. Alprazolam - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. chemisgroup.us [chemisgroup.us]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors [uwspace.uwaterloo.ca]

- 13. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4-(1,4-Diazepan-1-yl)oxolan-3-ol: A Novel Fragment for Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry, enabling the efficient exploration of chemical space and the generation of novel lead compounds. This whitepaper introduces the promising, yet underexplored, fragment 4-(1,4-diazepan-1-yl)oxolan-3-ol . This molecule combines two key structural motifs: the 1,4-diazepane ring, a privileged scaffold found in numerous biologically active compounds, and the oxolan-3-ol moiety, which imparts favorable physicochemical properties such as three-dimensionality and aqueous solubility. This guide provides a comprehensive overview of the fragment's potential, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications in targeting various classes of proteins, supported by data from related compounds.

Introduction: The Rationale for a Novel Fragment

The 1,4-diazepane scaffold is a seven-membered heterocyclic ring system that has demonstrated considerable utility in drug design. Its flexible conformation allows it to adapt to a variety of binding pockets, while the two nitrogen atoms provide opportunities for multiple points of interaction and further chemical modification. Derivatives of 1,4-diazepane have been successfully developed as potent ligands for a range of biological targets, including sigma receptors, serotonin receptors (specifically 5-HT6), and orexin receptors.[1][2][3]

The oxolane (tetrahydrofuran) ring is another valuable component in modern drug design. The incorporation of a hydroxylated oxolane, such as oxolan-3-ol, introduces several advantageous features. It increases the sp3 character of a molecule, which has been correlated with improved clinical success rates.[4] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ether oxygen can also participate in hydrogen bonding. Furthermore, this moiety can enhance aqueous solubility and serve as a bioisosteric replacement for less desirable groups, such as morpholine.[5][6] 3-Hydroxytetrahydrofuran is a known intermediate in the synthesis of several pharmaceuticals, including the HIV protease inhibitor amprenavir.[7][8]

By combining these two validated pharmacophoric elements into a single, low molecular weight fragment, This compound represents a novel and attractive starting point for FBDD campaigns.

Physicochemical Properties and Data Presentation

To appreciate the potential of this compound as a drug fragment, it is useful to consider the physicochemical properties of its constituent parts and related, biologically active molecules.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| LogP (calculated) | -1.2 |

| Topological Polar Surface Area (TPSA) | 49.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Note: These values are calculated and may vary from experimental data.

The low molecular weight and LogP, combined with a moderate TPSA, are consistent with the "Rule of Three" for fragment-based discovery, suggesting good potential for solubility and for subsequent optimization into a drug-like molecule.

Table 2: Biological Activity of Selected 1,4-Diazepane Derivatives

| Compound Class | Target | Ligand Example | Affinity (Ki, nM) |

| Sigma Receptor Ligands | σ1 Receptor | Benzofurane-diazepane conjugate | 5.6[1] |

| σ2 Receptor | Quinoline-diazepane conjugate | 12.5[1] | |

| 5-HT6 Antagonists | 5-HT6 Receptor | Arylsulfonamide-diazepane derivative | 15[2] |

| Orexin Receptor Antagonists | OX1R/OX2R | N,N-disubstituted-1,4-diazepane | IC50 < 100[3] |

This table illustrates the versatility of the 1,4-diazepane scaffold in targeting a range of receptors with high affinity. The introduction of the oxolan-3-ol moiety is hypothesized to maintain or enhance this binding potential while improving pharmacokinetic properties.

Proposed Synthesis and Experimental Protocols

References

- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Bioisosteres | TCI AMERICA [tcichemicals.com]

- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)oxolan-3-ol and its Homologs and Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject compound, 4-(1,4-Diazepan-1-yl)oxolan-3-ol, is a novel chemical entity for which specific experimental data is not publicly available. This guide has been compiled by extrapolating information from published research on structurally related analogs and homologs. All quantitative data, proposed biological activities, and experimental protocols are based on analogous compounds and should be considered predictive.

Executive Summary

This technical whitepaper provides a comprehensive overview of the chemical space surrounding this compound, a novel molecule combining the privileged 1,4-diazepane and oxolan-3-ol (tetrahydrofuran-3-ol) scaffolds. Due to the significant therapeutic relevance of both heterocyclic systems, this compound class represents a promising area for drug discovery, particularly in the realm of neurodegenerative and central nervous system (CNS) disorders. This document outlines potential synthetic routes, predicts biological activities based on close analogs, details relevant experimental protocols for synthesis and evaluation, and visualizes potential signaling pathways.

Core Compound and Structural Analogs

The core structure, this compound, features a 1,4-diazepane ring N-substituted with a hydroxylated tetrahydrofuran moiety. The inherent chirality of the oxolan-3-ol group and the conformational flexibility of the diazepine ring offer rich opportunities for stereoselective synthesis and structure-activity relationship (SAR) studies.

Homologs would include compounds with variations in the linker between the two ring systems or alterations in the ring size of the diazepine (e.g., 1,5-diazepane).

Analogs of significant interest, and for which data is available, include N-aroyl or N-alkyl substituted 1,4-diazepanes and various substituted tetrahydrofurans. Research into related structures suggests that this chemical class may exhibit noteworthy biological activities.

Predicted Biological Activity and Therapeutic Potential

While direct biological data for this compound is not available, analysis of its constituent moieties and structurally similar compounds allows for informed predictions of its potential therapeutic applications.

The 1,4-diazepine scaffold is a well-established pharmacophore in CNS-active agents, known for its anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] More recently, derivatives of 1,4-diazepane have been investigated as inhibitors of factor Xa and as ligands for sigma receptors, indicating a broad range of potential targets.[3][4]

Particularly relevant is the investigation of 1,4-diazepane-based compounds as sigma receptor (σR) ligands, which have shown promise as neuroprotective agents.[4] Furthermore, diazepam, a related benzodiazepine, has demonstrated neuroprotective effects in models of Alzheimer's disease and excitotoxic stress, potentially through modulation of GABA-A receptors and mitochondrial translocator protein (TSPO).[5][6][7][8]

The tetrahydrofuran ring is also a common motif in a multitude of biologically active natural products and synthetic drugs.[9] Its inclusion in the target molecule could influence pharmacokinetic properties and provide additional interaction points with biological targets.

Based on this evidence, it is hypothesized that this compound and its analogs could be promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage following ischemic events.

Quantitative Data for Analogous Compounds

The following tables summarize quantitative data for structurally related 1,4-diazepane derivatives investigated as sigma receptor ligands, which represent the closest available analogs with relevant biological data.

Table 1: Sigma-1 Receptor (σ1R) and Sigma-2 Receptor (σ2R) Binding Affinities of 1,4-Diazepane Analogs

| Compound ID | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Reference |

| 2c | N-Benzofuranoyl-N'-benzyl-1,4-diazepane | 15 | 88 | [4] |

| 3c | N-Benzofuranoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 8.0 | 28 | [4] |

| 2d | N-Quinolinoyl-N'-benzyl-1,4-diazepane | 25 | 115 | [4] |

| 3d | N-Quinolinoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 20 | 55 | [4] |

Table 2: Antioxidant Activity of 1,4-Diazepane Analogs

| Compound ID | Structure | ABTS Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) | Reference |

| 3c | N-Benzofuranoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 10.05 | 18.56 | [4] |

| 3d | N-Quinolinoyl-N'-(2,4-dimethylbenzyl)-1,4-diazepane | 9.43 | 17.44 | [4] |

| Ascorbic Acid | - | 12.75 | 19.27 | [4] |

| Trolox | - | 18.73 | 20.38 | [4] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is a two-step process involving the preparation of a suitable protected oxolane precursor followed by N-alkylation of a protected 1,4-diazepane.

Step 1: Synthesis of 3-(tosyloxy)oxolane

-

To a solution of oxolan-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) dissolved in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-(tosyloxy)oxolane.

Step 2: Synthesis of this compound

-

To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile (0.1 M), add 3-(tosyloxy)oxolane (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stir at room temperature for 2-4 hours to remove the Boc protecting group.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by flash column chromatography on silica gel to yield this compound.

Biological Assay Protocols

5.2.1 Sigma Receptor Binding Assay (Radioligand Competition)

This protocol is adapted from studies on analogous 1,4-diazepane derivatives.[4]

-

Membrane Preparation: Prepare membrane homogenates from a suitable cell line expressing human σ1 or σ2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-(+)-Pentazocine for σ1R and [3H]-DTG for σ2R.

-

Incubation: In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of the test compound (this compound or its analogs) in the assay buffer.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).

-

Incubation Conditions: Incubate at 37°C for 120 minutes.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

5.2.2 In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol is based on general neuroprotection assay methodologies.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Plating: Seed the cells in 96-well plates and allow them to adhere and differentiate if necessary.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Measure cell viability using a standard MTT or MTS assay. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Express cell viability as a percentage of the control (untreated, non-stressed cells) and determine the EC50 of the neuroprotective effect.

Potential Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway

Based on the activities of analogous compounds, this compound may exert neuroprotective effects through the modulation of sigma receptors, particularly the σ1 receptor, which is known to be involved in regulating cellular stress responses and promoting cell survival.

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazepam neuroprotection in excitotoxic and oxidative stress involves a mitochondrial mechanism additional to the GABAAR and hypothermic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective action of diazepam at very low and moderate doses in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol using High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel synthetic compound with potential therapeutic applications. Accurate and precise quantification of this molecule in bulk drug substance and formulated products is critical for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection. The described method is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from potential degradation products.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (purity > 99.5%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm)

-

Mobile Phase Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

-

Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column compartment, photodiode array (PDA) detector, and a triple quadrupole mass spectrometer is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| UV Detection Wavelength | 210 nm |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific parent and product ions for this compound need to be determined by direct infusion of a standard solution. For the purpose of this protocol, hypothetical mass transitions are provided.

Table 2: Mass Spectrometry Parameters (Hypothetical)

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transition (Quantifier) | m/z 187.1 -> 113.1 (Hypothetical) |

| MRM Transition (Qualifier) | m/z 187.1 -> 86.1 (Hypothetical) |

| Dwell Time | 100 ms |

Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (e.g., from a tablet formulation):

-

Weigh and crush a representative number of tablets to obtain a fine powder.

-

Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of sample diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the sample diluent and mix thoroughly.

-

Filter a portion of the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method based on a hypothetical validation study according to ICH Q2(R1) guidelines.

Table 3: Linearity and Range

| Parameter | Result |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 1500x + 200 |

| Correlation Coefficient (r²) | > 0.999 |

Table 4: Precision

| Precision Level | Concentration (ng/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Low QC | 5 | < 2.0% | < 3.0% |

| Mid QC | 100 | < 1.5% | < 2.5% |

| High QC | 800 | < 1.0% | < 2.0% |

Table 5: Accuracy

| Concentration (ng/mL) | Mean Recovery (%) |

| Low QC (5) | 98.0 - 102.0 |

| Mid QC (100) | 99.0 - 101.0 |

| High QC (800) | 99.5 - 100.5 |

Table 6: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The described HPLC-UV/MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The method exhibits excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for routine quality control analysis and for supporting various stages of drug development. The inclusion of mass spectrometric detection provides high selectivity and allows for unambiguous peak identification, which is particularly beneficial for stability studies where the presence of degradation products is a concern. The validation parameters outlined demonstrate that this method is fit for its intended purpose.

Application Notes and Protocols for the Detection of 4-(1,4-Diazepan-1-yl)oxolan-3-ol by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 4-(1,4-Diazepan-1-yl)oxolan-3-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring sensitive and specific quantification of this analyte. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] This application note details a robust method for the analysis of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Diazepam)[2]

-

LC-MS grade acetonitrile, methanol, and water[3]

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[4] This protocol utilizes acetonitrile for efficient protein removal.[5]

-

Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of the this compound working solution. For blank samples, add 10 µL of methanol.

-

Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Dilution: Add 200 µL of water (containing 0.1% formic acid) to the supernatant. This helps to match the initial mobile phase composition and improve peak shape.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is a suitable choice for the separation of this moderately polar analyte.[5]

| Parameter | Value |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reverse phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.[1]

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard (e.g., Diazepam) | 285.1 | 193.1 | 28 |

Note: The exact m/z values for the precursor and product ions of this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will likely be the [M+H]+ ion. The product ions and optimal collision energy are then determined by fragmentation of the precursor ion.

Data Presentation

Table 3: Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal and compensated by IS |

Visualization

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of LC-MS/MS System

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tecan.com [tecan.com]

- 4. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(1,4-Diazepan-1-yl)oxolan-3-ol in Neurodegenerative Disease Models

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to the formation of senile plaques, oxidative stress, and neuronal cell death. The 1,4-diazepane scaffold has emerged as a promising framework for the development of novel therapeutic agents targeting Aβ aggregation.[1] 4-(1,4-Diazepan-1-yl)oxolan-3-ol is a novel compound featuring this scaffold, hypothesized to act as a potent inhibitor of Aβ aggregation and a neuroprotective agent. These application notes provide a comprehensive overview of the proposed mechanism of action and detailed protocols for evaluating the efficacy of this compound in preclinical neurodegenerative disease models.

Proposed Mechanism of Action

This compound is proposed to exert its neuroprotective effects through a dual mechanism:

-

Inhibition of Amyloid-Beta Aggregation: The flexible 1,4-diazepane ring is believed to interact with Aβ monomers, preventing their conformational change into β-sheet structures and subsequent aggregation into toxic oligomers and fibrils.[1]

-

Reduction of Oxidative Stress: The compound is hypothesized to possess antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS) generated during Aβ-induced neurotoxicity. This may involve the modulation of intracellular signaling pathways such as the JNK and Akt pathways, which are implicated in neuronal apoptosis and survival.[2]

Hypothetical Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following tables present hypothetical data from preclinical evaluations of this compound.

Table 1: In Vitro Aβ42 Aggregation Inhibition

| Compound | IC50 (µM) |

| This compound | 5.2 |

| Curcumin (Reference Compound) | 15.8 |

Table 2: Neuroprotective Effect on Aβ42-Treated SH-SY5Y Cells

| Treatment | Cell Viability (%) |

| Vehicle Control | 100 |

| Aβ42 (10 µM) | 55.3 |

| Aβ42 (10 µM) + Compound (1 µM) | 68.7 |

| Aβ42 (10 µM) + Compound (5 µM) | 85.2 |

| Aβ42 (10 µM) + Compound (10 µM) | 92.1 |

Table 3: In Vivo Efficacy in 5XFAD Transgenic Mouse Model

| Treatment Group (n=10) | Morris Water Maze Escape Latency (s) | Aβ Plaque Load (%) |

| Wild-Type + Vehicle | 25.4 ± 3.1 | 0.1 ± 0.05 |

| 5XFAD + Vehicle | 58.9 ± 5.6 | 12.3 ± 2.1 |

| 5XFAD + Compound (10 mg/kg) | 35.1 ± 4.2 | 6.8 ± 1.5 |

Experimental Workflow

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

1. Thioflavin T (ThT) Assay for Aβ42 Aggregation

This protocol is for assessing the inhibitory effect of this compound on Aβ42 fibril formation.

-

Materials:

-

Aβ42 peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

This compound

-

96-well black microplate

-

Plate reader with fluorescence detection (Ex: 440 nm, Em: 485 nm)

-

-

Protocol:

-

Prepare Aβ42 monomer solution by dissolving lyophilized peptide in HFIP to 1 mg/mL, incubating for 1 hour, and then evaporating the HFIP under a gentle stream of nitrogen. Resuspend the resulting peptide film in PBS to a final concentration of 100 µM.

-

Prepare a 20 µM ThT stock solution in PBS.

-

In a 96-well plate, add 10 µL of various concentrations of this compound (e.g., 0.1, 1, 5, 10, 50 µM) or vehicle control.

-

Add 80 µL of the 100 µM Aβ42 solution to each well.

-

Add 10 µL of the 20 µM ThT stock solution to each well.

-

Incubate the plate at 37°C with gentle shaking.

-

Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) for 24-48 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves. Calculate the percentage of inhibition and determine the IC50 value.

-

2. MTT Assay for Neuroprotection

This protocol evaluates the ability of the compound to protect neuronal cells from Aβ42-induced toxicity.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplate

-

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Add 10 µM of pre-aggregated Aβ42 oligomers to the wells and incubate for another 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines a general procedure for evaluating the compound's efficacy in a relevant animal model, such as the 5XFAD mouse model.

-

Animal Model: 5XFAD transgenic mice and wild-type littermates.

-

Compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).